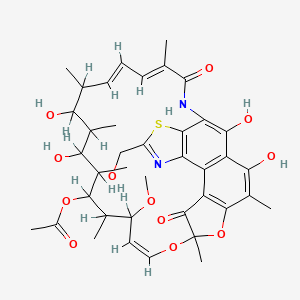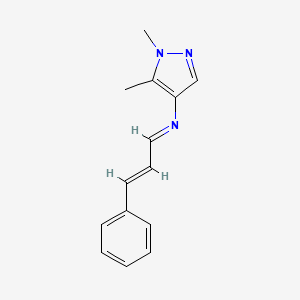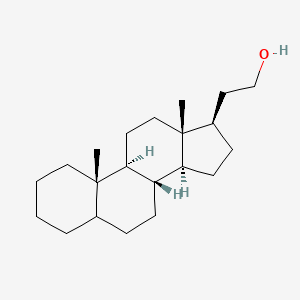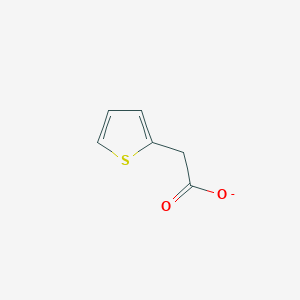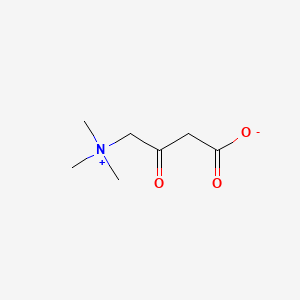
3-Dehydrocarnitine
Overview
Description
3-Dehydrocarnitine is an aliphatic quaternary ammonium betaine that is part of the carnitine family . It is classified as a short-chain keto acid, as it has a carbon chain containing less than six carbon atoms . It is an intermediate in carnitine degradation and is formed from D - or L - carnitine .
Synthesis Analysis
Aerobic carnitine degradation starts with hydroxyl group oxidation by l-carnitine dehydrogenase to form 3-dehydrocarnitine . Both Gram-positive and Gram-negative bacteria can use carnitine for different cellular functions in anaerobic or aerobic environments, because carnitine can be used as a sole nitrogen and sole carbon source .Molecular Structure Analysis
The molecular formula of 3-Dehydrocarnitine is C7H13NO3 . The average mass is 159.183 Da and the monoisotopic mass is 159.089539 Da .Chemical Reactions Analysis
In enzymology, a carnitine 3-dehydrogenase (EC 1.1.1.108) is an enzyme that catalyzes the chemical reaction: carnitine + NAD+ ↔ 3-dehydrocarnitine + NADH + H+ . Thus, the two substrates of this enzyme are carnitine and NAD+, whereas its 3 products are 3-dehydrocarnitine, NADH, and H+ .Physical And Chemical Properties Analysis
3-Dehydrocarnitine is an aliphatic quaternary ammonium betaine . At physiological pH of 7.3, the major species of 3-dehydrocarnitine is its zwitterionic form, the conjugate base of 3-dehydrocarnitinium .Scientific Research Applications
Enzymatic Synthesis and Application in L-Carnitine Production
3-Dehydrocarnitine is used as a substrate in the enzymatic synthesis of L-carnitine, a compound with significant biological and medical relevance. In a study by Lin et al. (1999), L-carnitine dehydrogenase (CDH) from Pseudomonas putida was used for the stereospecific reduction of 3-dehydrocarnitine to L-carnitine. This process also involved NADH regeneration in a nanofiltration membrane bioreactor, demonstrating an effective method for continuous L-carnitine production from 3-dehydrocarnitine (Lin, Miyawaki, & Nakamura, 1999).
Role in Bacterial Metabolism
Research by Aurich et al. (1968) highlighted the role of carnitine dehydrogenase in bacteria, specifically Pseudomonas aeruginosa. This enzyme catalyzes the oxidation of carnitine to 3-dehydrocarnitine. The study provided insights into the properties of the enzyme and its significance in bacterial metabolism, offering a perspective on the biochemical pathways involving 3-dehydrocarnitine (Aurich, Kleber, Sorger, & Tauchert, 1968).
Biotechnological Applications
Vandecasteele (1980) explored the enzymatic synthesis of L-carnitine through the reduction of 3-dehydrocarnitine, highlighting the challenges and strategies in NADH recycling during the process. This study underlines the biotechnological applications of 3-dehydrocarnitine in producing biologically important compounds (Vandecasteele, 1980).
Metabolic Insights in Pseudomonas aeruginosa
In a more recent study by Wargo and Hogan (2009), the importance of 3-dehydrocarnitine in the metabolism of Pseudomonas aeruginosa was further elucidated. The study identified genes necessary for the conversion of carnitine to 3-dehydrocarnitine and subsequent metabolic pathways in bacteria, providing valuable information on bacterial adaptation and potential targets for antibacterial strategies (Wargo & Hogan, 2009).
Mechanism of Action
Future Directions
Recent studies have shown that 3-Dehydrocarnitine has a role as a human metabolite , and it is an intermediate of the degradation of carnitine . Carnitine is utilized in the transport of fatty acids from the cytosol into the mitochondria of living cells during the breakdown of fatty acids for the generation of metabolic energy . In humans, 3-dehydrocarnitine is found in the blood, saliva, urine, and feces . In patients with colorectal cancer, elevated levels of 3-dehydrocarnitine have been detected, possibly due to the elevated rate of metabolism seen in malignant cancer cells . Future research may focus on the role of 3-Dehydrocarnitine in various metabolic processes and its potential implications in health and disease.
properties
IUPAC Name |
3-oxo-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2,3)5-6(9)4-7(10)11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWULSFLVIUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426297 | |
| Record name | 3-Dehydrocarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Dehydrocarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
10457-99-5 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-oxo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dehydrocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dehydrocarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEHYDROCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759KUA9C5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Dehydrocarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



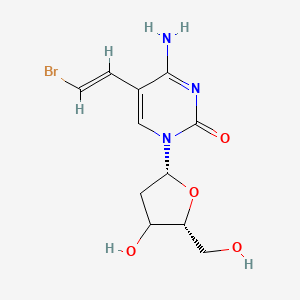

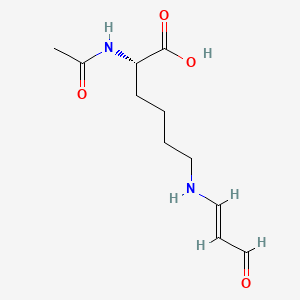
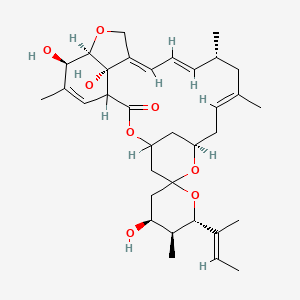
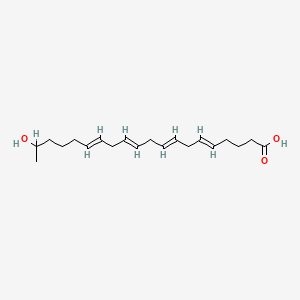
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one](/img/structure/B1234255.png)
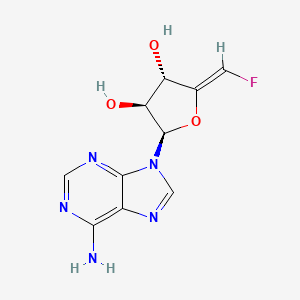
![2-[2-[(1R,2R,3aS,7aS)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1234257.png)

